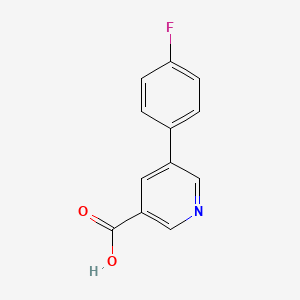

5-(4-Fluorophenyl)nicotinic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-(4-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISDAKHYANOMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464036 | |

| Record name | 5-(4-Fluorophenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364064-17-5 | |

| Record name | 5-(4-Fluorophenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364064-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EMD-50929 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364064175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Fluorophenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-50929 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2R9CAT3ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Fluorinated Pyridine Carboxylic Acids As Bioactive Scaffolds

Pyridine (B92270) carboxylic acid derivatives are highly versatile scaffolds in medicinal chemistry due to their structural features. nih.gov The nitrogen atom in the pyridine ring and the carboxylic acid group provide sites for hydrogen bonding and can coordinate with metal ions, a property particularly useful in the design of enzyme inhibitors. nih.gov The structure allows for easy substitution at various positions, enabling chemists to fine-tune the molecule's activity and selectivity. nih.gov

The introduction of fluorine into this already valuable scaffold significantly enhances its potential. Fluorination can dramatically influence the physicochemical properties of the parent molecule. researchgate.net The high electronegativity of fluorine can alter the acidity of the carboxylic group and the basicity of the pyridine nitrogen, which in turn affects the molecule's pharmacokinetic profile. researchgate.netresearchgate.net This strategic modification often leads to improved biological activity, making fluorinated pyridine carboxylic acids privileged structures in the search for new drugs. nih.gov

Overview of Aryl Substituted Nicotinic Acid Derivatives in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound essential for human health. wikipedia.orgnih.gov Beyond its role as a vitamin, its derivatives have been a cornerstone in drug development for many years, used to treat conditions like dyslipidemia. nih.govresearchgate.net The core nicotinic acid structure is a frequent starting point for creating new therapeutic agents. researchgate.netnih.govnih.gov

Attaching an aryl group to the nicotinic acid skeleton, creating aryl-substituted derivatives, has proven to be a powerful strategy in medicinal chemistry. nih.gov These derivatives are recognized as important building blocks for pharmaceuticals with a wide range of biological activities. nih.gov For instance, various aryl-substituted nicotinic acids have been investigated as serine protease inhibitors, β-3 adrenoceptor agonists, and liver X receptor modulators. nih.gov The addition of the aryl moiety provides a way to explore new interactions with biological targets and expand the therapeutic potential of the nicotinic acid scaffold. Research has explored these derivatives for anti-inflammatory, antioxidant, antimicrobial, and antihyperlipidemic activities. nih.govchemistryjournal.netnih.gov

Rationale for Strategic Fluorine Incorporation in Small Molecules for Biomedical and Agrochemical Applications

Established Synthetic Routes to the this compound Core

The formation of the central 5-aryl-pyridine structure is a critical step, often accomplished through powerful carbon-carbon bond-forming reactions or by building the pyridine (B92270) ring from the ground up.

Catalytic Cross-Coupling Strategies for Aryl-Pyridyl Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds, including 5-aryl nicotinic acids. These methods involve the reaction of a pyridine derivative functionalized with a leaving group (like a halide) with a fluorophenyl-containing organometallic reagent.

Prominent among these are the Suzuki, Stille, and Negishi couplings. The Suzuki coupling is particularly widespread due to the operational simplicity and the commercial availability and stability of boronic acid reagents. In a typical approach, 5-bromonicotinic acid or its ester derivative is coupled with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, though it is primarily used for forming carbon-nitrogen bonds. acsgcipr.orglibretexts.orgwikipedia.org Its principles and catalyst systems have, however, influenced the development of ligands and conditions applicable to C-C coupling reactions. wikipedia.org The choice of ligands, such as bulky biarylphosphines, is crucial for achieving high efficiency and preventing side reactions. wikipedia.orgnih.gov

Table 1: Comparison of Common Catalytic Cross-Coupling Strategies

| Reaction | Pyridine Substrate | Phenyl Reagent | Catalyst System | Key Advantages |

|---|---|---|---|---|

| Suzuki Coupling | 5-Halonicotinic acid (e.g., 5-bromo) | (4-Fluorophenyl)boronic acid | Pd(0) or Pd(II) catalyst, Base (e.g., Na₂CO₃, K₃PO₄) | Mild conditions, high functional group tolerance, commercially available and stable reagents. |

| Stille Coupling | 5-Halonicotinic acid (e.g., 5-iodo) | (4-Fluorophenyl)stannane | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Tolerant of a wide range of functional groups. |

| Negishi Coupling | 5-Halonicotinic acid (e.g., 5-bromo) | (4-Fluorophenyl)zinc halide | Pd(0) or Ni(0) catalyst | High reactivity and yields, particularly for challenging substrates. |

Pyridine Ring Annulation and Cyclization Reactions

An alternative to functionalizing a pre-existing pyridine is to construct the substituted pyridine ring from acyclic precursors. This approach offers a high degree of flexibility in introducing the desired substitution pattern.

The Hantzsch pyridine synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org This method initially forms a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine. organic-chemistry.orgwikipedia.org By selecting the appropriate starting materials, this method can be adapted to produce complex substituted pyridines. tandfonline.com

The Kröhnke pyridine synthesis is another versatile method that generates highly functionalized pyridines. wikipedia.org It typically involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. acs.orgdrugfuture.com This method is known for its broad scope and tolerance of various aryl substituents, making it suitable for creating poly-aryl systems. wikipedia.orgacs.org

The Boger pyridine synthesis utilizes an inverse-electron-demand Diels-Alder reaction between an enamine and a 1,2,4-triazine. wikipedia.org The initial cycloadduct expels molecular nitrogen to form the pyridine ring. wikipedia.orgyoutube.com This method is particularly useful for accessing pyridine structures that are difficult to obtain through other routes. wikipedia.orgwikipedia.org

Table 2: Overview of Pyridine Ring Synthesis Methods

| Synthesis Method | Key Precursors | Reaction Type | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Condensation/Cyclization/Oxidation | Forms a dihydropyridine intermediate; versatile for various substitutions. organic-chemistry.orgwikipedia.org |

| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, Ammonium Acetate | Michael Addition/Cyclization | Highly modular, allowing for three points of diversity; good for poly-aryl systems. wikipedia.orgacs.org |

| Boger Synthesis | Enamine, 1,2,4-Triazine | Inverse-Electron-Demand Diels-Alder | Accesses unique substitution patterns; proceeds via nitrogen extrusion. wikipedia.orgwikiwand.com |

Functionalization of Precursor Nicotinic Acid Derivatives

This strategy begins with a readily available nicotinic acid derivative, which is then elaborated to introduce the 4-fluorophenyl group. nih.govnih.gov This is one of the most direct and common approaches, often relying on the catalytic cross-coupling reactions described previously.

The most frequent starting material is a 5-halonicotinic acid, such as 5-bromo- or 5-iodonicotinic acid. A Suzuki-Miyaura coupling reaction between 5-bromonicotinic acid ester and (4-fluorophenyl)boronic acid, for instance, provides a direct route to the carbon skeleton of the target molecule. The reaction is typically catalyzed by a palladium complex with phosphine (B1218219) ligands and requires a base to facilitate the catalytic cycle. Subsequent hydrolysis of the ester group yields the final this compound. This method benefits from the predictable reactivity and the commercial availability of the building blocks.

Advanced Fluorination Techniques for this compound Synthesis

Introducing fluorine into a molecule can dramatically alter its properties. "Late-stage fluorination" refers to the introduction of a fluorine atom at one of the final steps of a synthesis, which is a highly desirable strategy in medicinal chemistry for rapidly creating analogues. rsc.orgrsc.orgblucher.com.br

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine equivalent ("F+"). alfa-chemistry.comwikipedia.org These reagents can react with electron-rich aromatic rings to form a C-F bond. researchgate.net

For the synthesis of this compound, this would typically involve synthesizing the 5-phenylnicotinic acid precursor first, followed by a direct fluorination step. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose. organic-chemistry.orgwikipedia.org The reaction's success and regioselectivity (i.e., ensuring fluorination at the 4-position of the phenyl ring) can be challenging and may depend on the electronic properties of the substrate and the reaction conditions. mpg.de In some cases, fluorination can be directed by specific functional groups or achieved through the activation of C-H bonds. acs.org The mechanism of electrophilic fluorination is complex and can involve single-electron transfer (SET) pathways. wikipedia.orgwikipedia.org

Table 3: Common Electrophilic Fluorinating Agents

| Reagent Name | Chemical Name | Key Characteristics |

|---|---|---|

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline solid, stable, easy to handle, widely used. organic-chemistry.orgwikipedia.org |

| NFSI | N-Fluorobenzenesulfonimide | Effective fluorinating agent for a variety of nucleophiles. wikipedia.org |

| Acetyl hypofluorite | CH₃COOF | A highly reactive agent, often generated in situ for specific applications, including PET imaging. acs.orgacs.org |

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride (e.g., KF, CsF). nih.gov This process, known as nucleophilic aromatic substitution (SₙAr), is traditionally difficult on unactivated aryl halides. snmjournals.org

However, recent advances in catalysis have enabled such transformations. For the synthesis of this compound, a precursor like 5-(4-chlorophenyl)nicotinic acid or 5-(4-nitrophenyl)nicotinic acid could be used. The reaction with a fluoride source is often facilitated by a copper or palladium catalyst. nih.govacs.org These metal-catalyzed methods can proceed under milder conditions and tolerate a broader range of functional groups compared to classical SₙAr. snmjournals.orgacs.org For pyridines specifically, the ring nitrogen can activate the system towards nucleophilic substitution, particularly at the positions ortho and para to it. nih.govakjournals.comepa.gov While the 5-position is not directly activated by the pyridine nitrogen, the development of advanced catalyst systems has broadened the scope of nucleophilic fluorination to include less activated positions. mdpi.com

Late-Stage Monofluorination and Selectivity Control

While the Suzuki coupling represents a primary route to this compound, the concept of late-stage fluorination offers an alternative strategy for introducing the fluorine atom onto a pre-existing 5-phenylnicotinic acid scaffold. This approach is of considerable interest in the synthesis of complex molecules and for the introduction of fluorine isotopes like ¹⁸F for positron emission tomography (PET) imaging. nih.govnih.gov

Late-stage fluorination reactions often employ electrophilic fluorinating reagents. The selectivity of these reactions, which is crucial for directing the fluorine atom to the desired position on the aromatic ring, can be influenced by several factors, including the choice of fluorinating agent, catalyst, and reaction conditions. For instance, the use of a palladium catalyst in conjunction with a mild electrophilic fluorinating reagent can enable the C-H fluorination of arenes. The development of such methods is an active area of research, aiming to provide efficient and selective access to a wide array of fluorinated organic molecules.

Derivatization Strategies for this compound

The carboxylic acid functionality and the fluorophenyl ring of this compound serve as versatile handles for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Esterification and Amidation Reactions

The carboxylic acid group of this compound readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. A common method involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). The resulting 5-(4-fluorophenyl)nicotinoyl chloride can then be reacted with an alcohol to furnish the corresponding ester.

Amidation follows a similar strategy. The 5-(4-fluorophenyl)nicotinoyl chloride can be reacted with ammonia or a primary or secondary amine to produce the corresponding primary, secondary, or tertiary amide. ccspublishing.org.cn Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by various coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and optionally an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

Table 1: Representative Esterification and Amidation Reactions of Nicotinic Acid Derivatives This table presents generalized reaction conditions for the derivatization of nicotinic acid scaffolds, which are applicable to this compound.

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Esterification | 1. SOCl₂ or (COCl)₂2. Alcohol, Base (e.g., Pyridine) | Ester |

| Amidation | 1. SOCl₂ or (COCl)₂2. Amine (RNH₂ or R₂NH), Base | Amide |

| Amidation | Amine, Coupling Agent (e.g., EDC, HATU), Base | Amide |

Modifications at the Carboxylic Acid Moiety

Beyond ester and amide formation, the carboxylic acid group of this compound can be transformed into a variety of other functional groups. For instance, reduction of the carboxylic acid, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding primary alcohol, 5-(4-fluorophenyl)pyridin-3-yl)methanol. This alcohol can then serve as a precursor for further synthetic modifications.

Another potential transformation is the conversion of the carboxylic acid to an aldehyde. While direct reduction can be challenging, this can be achieved through a multi-step sequence, for example, by first converting the acid to a Weinreb amide followed by reaction with a hydride reagent.

Substituent Variations on the Fluorophenyl Ring

The synthesis of analogs of this compound with different substituents on the fluorophenyl ring can be achieved by employing appropriately substituted boronic acids in the Suzuki coupling reaction. For example, using a 3,4-difluorophenylboronic acid or a 4-chloro-3-fluorophenylboronic acid would lead to the corresponding 5-(3,4-difluorophenyl)nicotinic acid or 5-(4-chloro-3-fluorophenyl)nicotinic acid, respectively. This modularity allows for the systematic investigation of the effects of different substitution patterns on the biological activity or material properties of the resulting compounds.

While specific studies focusing on a wide range of substituent variations on the fluorophenyl ring of this compound are not extensively documented in readily available literature, the principles of Suzuki coupling provide a clear and established route for the synthesis of such analogs. The availability of a diverse array of substituted phenylboronic acids facilitates the exploration of this chemical space.

Rational Design Principles for Fluorinated Nicotinic Acid Derivatives

The rational design of fluorinated nicotinic acid derivatives is predicated on the unique and often advantageous properties that fluorine imparts upon a molecule. nih.gov The decision to incorporate fluorine is rarely arbitrary; instead, it is a deliberate strategy to fine-tune a compound's characteristics. bocsci.com Nicotinic acid itself is a ligand for biological targets such as the G-protein coupled receptor GPR109A (HCA2), and its derivatives are designed to optimize this interaction or engage other targets. nih.govresearchgate.netnih.gov

The core principles guiding the design of compounds like this compound include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. Introducing fluorine at a site that is susceptible to oxidative metabolism (like the para-position of a phenyl ring) can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability. nih.gov

Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electronic properties of the molecule through strong inductive effects. nih.gov This can influence the acidity (pKa) of the carboxylic acid group on the nicotinic acid core, which is often crucial for binding to target receptors. The carboxylate group of nicotinic acid, for instance, is known to be critical for its activity, and its pKa can be finely tuned by distal substituents. nih.govresearchgate.net

Enhanced Binding Affinity: The substitution of hydrogen with fluorine can lead to more favorable interactions within a protein's binding pocket. Fluorine can participate in non-covalent interactions, including dipole-dipole interactions, and can favorably interact with hydrophobic pockets. nih.gov The 4-fluorophenyl group can enhance binding by occupying hydrophobic regions of a receptor that would not be as effectively filled by a non-substituted phenyl ring. bocsci.com

Conformational Control: Due to its specific steric and electronic properties, fluorine substitution can influence the preferred conformation of a molecule. This can pre-organize the ligand into a bioactive conformation that more readily binds to its target receptor, leading to an increase in potency. nih.gov

Impact of Fluorine Substitution on Molecular Interactions and Bioactivity

The substitution of a hydrogen atom with fluorine on the phenyl ring of 5-phenylnicotinic acid creates this compound, a change that profoundly impacts its potential biological activity. This single-atom substitution modifies key physicochemical parameters that govern how the molecule interacts with its biological environment.

One of the most significant effects is on lipophilicity . Aromatic fluorination almost invariably increases a molecule's lipophilicity, which is often quantified by the partition coefficient (logP). researchgate.net This increased lipophilicity can enhance a compound's ability to cross cell membranes and access binding sites within proteins. For instance, hydrophobic amino acid residues like leucine and phenylalanine within a protein's active site can form favorable interactions with the fluorinated ring. nih.gov

The strong electronegativity of fluorine also plays a crucial role. The C-F bond is highly polarized, creating a local dipole moment that can engage in specific electrostatic interactions with polar residues in a protein target. While fluorine is a poor hydrogen bond acceptor, it can participate in favorable orthogonal multipolar interactions with amide groups in a protein backbone, contributing to binding affinity.

Furthermore, replacing a C-H bond with a C-F bond can block metabolic oxidation at that position. nih.gov This is particularly relevant for the para-position of a phenyl ring, a common site for hydroxylation by metabolic enzymes. By preventing this metabolism, the bioavailability and duration of action of the compound can be significantly increased. The introduction of fluorine at specific positions has been shown in other scaffolds, such as amodiaquine, to produce analogs with higher oxidation potentials, making them more resistant to bioactivation into reactive metabolites. nih.gov

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound like this compound. These investigations involve making methodical changes to the molecule's structure and assessing how these modifications affect its biological activity.

A key aspect of SAR is understanding the importance of the substituent's position. For this compound, this involves two primary types of positional scanning:

Fluorine Position on the Phenyl Ring: The biological activity can be highly sensitive to the location of the fluorine atom. Analogs such as 5-(2-fluorophenyl)nicotinic acid and 5-(3-fluorophenyl)nicotinic acid would be synthesized and tested alongside the 4-fluoro isomer. The ortho (2-position), meta (3-position), and para (4-position) isomers have different electronic and steric profiles, which can lead to dramatic differences in receptor affinity and functional activity. For example, a fluorine atom at the ortho position might cause a steric clash with the receptor or induce a different preferred torsional angle between the phenyl and pyridine rings compared to the para position.

Aryl Substituent on the Nicotinic Acid Ring: The position of the entire fluorophenyl group on the pyridine ring is also critical. While the parent compound is a 5-substituted nicotinic acid, analogs with the fluorophenyl group at other positions (e.g., 2-, 4-, or 6-) would also be investigated. The 5-position places the aryl group in a distinct spatial region relative to the essential carboxyl and pyridine nitrogen atoms. Moving this group could drastically alter the molecule's ability to fit within the receptor binding site. SAR studies on other scaffolds have shown that moving a key functional group can result in orders-of-magnitude changes in affinity.

The goal of SAR is to correlate specific structural changes with a measurable biological response, such as receptor binding affinity (Ki) or functional activity (EC50). While specific comparative data for this compound and its close analogs is not extensively published in the public domain, general principles allow for the construction of an illustrative SAR.

For a target like GPR109A, the carboxylate of the nicotinic acid core is known to be a primary binding determinant. The 5-aryl substituent occupies an adjacent binding pocket. The properties of this aryl group can be systematically modified to improve binding. The table below illustrates how different substituents on the phenyl ring at the 4-position would be expected to modulate key physicochemical properties and, hypothetically, the biological response.

| Compound | Substituent (X) | Electronic Effect (σp) | Lipophilicity (π) | Hypothetical Biological Activity (e.g., GPR109A Affinity) |

|---|---|---|---|---|

| 5-Phenylnicotinic acid | -H | 0.00 | 0.00 | Baseline |

| This compound | -F | +0.06 | +0.14 | Potentially Increased |

| 5-(4-Chlorophenyl)nicotinic acid | -Cl | +0.23 | +0.71 | Variable; may increase due to hydrophobicity or decrease due to sterics |

| 5-(4-Methylphenyl)nicotinic acid | -CH3 | -0.17 | +0.56 | Variable; depends on pocket size |

| 5-(4-Methoxyphenyl)nicotinic acid | -OCH3 | -0.27 | -0.02 | Variable; adds polar contact potential |

This table is illustrative. The Hammett constant (σp) reflects the electronic effect of the substituent, while the Hansch-Leo fragment constant (π) reflects its contribution to lipophilicity. The hypothetical activity is based on principles of medicinal chemistry.

In this example, replacing hydrogen with fluorine slightly increases the electron-withdrawing nature and lipophilicity. This combination could lead to enhanced binding affinity if the receptor pocket has a complementary hydrophobic character and favorable electrostatic environment. Further substitutions with larger or more electron-donating/withdrawing groups would be used to systematically probe the steric and electronic requirements of the binding site.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to rationalize SAR data and guide the design of new analogs. These in silico methods allow researchers to visualize and analyze molecular interactions at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, this involves docking the molecule into a model of its biological target, such as the GPR109A receptor.

The docking process can reveal key insights:

Binding Pose: It predicts the three-dimensional arrangement of the ligand within the binding site. This can confirm, for instance, that the carboxylate group interacts with key basic residues (like arginine or lysine) in the receptor, a known interaction for nicotinic acid. nih.gov

Key Interactions: Docking simulations identify specific amino acid residues that interact with the ligand. For this compound, one would expect to see the pyridine ring and the 4-fluorophenyl group situated in hydrophobic or aromatic pockets, potentially forming π-π stacking interactions with residues like phenylalanine, tyrosine, or tryptophan. The fluorine atom itself might engage in favorable contacts with the protein backbone.

Binding Energy Scores: Docking algorithms calculate a score that estimates the binding affinity. While not perfectly predictive of real-world affinity, these scores are very useful for ranking a series of analogs. For example, docking the ortho, meta, and para fluoro-isomers can help prioritize which analog is most likely to have the highest affinity. Studies on other nicotinic acid derivatives have used docking to predict binding affinities and correlate them with experimental anti-inflammatory or antimicrobial activity. researchgate.net

The table below shows hypothetical results from a molecular docking simulation of this compound into a receptor like GPR109A, illustrating the types of interactions that would be analyzed.

| Molecular Moiety | Interacting Residue(s) | Interaction Type | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| Carboxylate Group | Arg111, Ser178 | Salt Bridge, Hydrogen Bond | -8.5 |

| Pyridine Ring | Phe182 | π-π Stacking | |

| Phenyl Ring | Trp92, Leu105 | Hydrophobic, π-π Stacking | |

| Fluorine Atom | Val181 (Backbone C=O) | Dipole-Dipole |

This table represents a hypothetical output from a molecular docking study to illustrate the data generated. Residue numbers and energy values are for illustrative purposes.

By combining the rational design principles with systematic SAR and computational validation, chemists can efficiently navigate the complex process of drug discovery, using the subtle yet powerful influence of fluorine to develop optimized therapeutic agents based on the this compound scaffold.

Density Functional Theory (DFT) Calculations for Electronic Structure

To gain a deeper understanding of the electronic properties of this compound and its derivatives, Density Functional Theory (DFT) calculations are employed. DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. These calculations provide valuable insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and interaction of the molecule with its biological target.

For instance, DFT studies on related nicotinic acid derivatives have been performed at the B3LYP/6-311(d,p) level of theory to explore their electronic structure and molecular docking characteristics. dergipark.org.tr Such analyses can elucidate the impact of the fluorine substituent on the electron density of the aromatic rings and the carboxylic acid moiety. The calculated molecular electrostatic potential (MEP) map can identify the electrophilic and nucleophilic regions of the molecule, predicting sites for potential non-covalent interactions such as hydrogen bonds and halogen bonds within a protein's binding pocket. nih.gov

Table 1: Calculated Electronic Properties of Nicotinic Acid Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Nicotinic Acid | -7.02 | -1.85 | 5.17 | 3.12 |

| 5-Chloronicotinic Acid | -7.15 | -2.23 | 4.92 | 2.58 |

| 5-Bromonicotinic Acid | -7.11 | -2.28 | 4.83 | 2.55 |

| This compound | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

This table is illustrative and based on typical data obtained from DFT calculations on similar compounds. The values for this compound would require specific calculations not found in the provided search results.

Molecular Dynamics Simulations of Compound-Target Complexes

In the context of this compound analogs, MD simulations would be invaluable for understanding their interactions with target proteins, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) or other enzymes. nih.gov The simulations, often performed using force fields like AMBER or CHARMM, can reveal the role of the 4-fluorophenyl group in anchoring the ligand within the binding site. nih.gov The fluorine atom, for example, might participate in favorable halogen bonds or other non-covalent interactions that contribute to the binding affinity. nih.gov Analysis of the simulation trajectory can also help to calculate the binding free energy, providing a theoretical prediction of the compound's potency. rsc.org

Bioisosteric Replacements Incorporating Fluorine

Bioisosterism, the replacement of a functional group within a molecule with another group of similar size, shape, and electronic properties, is a widely used strategy in drug design to modulate a compound's pharmacological profile. nih.gov Fluorine and fluorine-containing functional groups are particularly versatile bioisosteres. acs.org

In the design of analogs of this compound, various bioisosteric replacements can be envisioned. For example, the carboxylic acid group is a common site for modification to improve pharmacokinetic properties. Highly fluorinated alcohols or ketones can act as non-classical bioisosteres of carboxylic acids. nih.gov The trifluoroethanol group, for instance, is a weakly acidic, lipophilic surrogate that can enhance penetration of the blood-brain barrier. nih.gov

Table 2: Common Bioisosteric Replacements for Functional Groups in Drug Design

| Original Functional Group | Fluorine-Containing Bioisostere | Potential Advantages |

| Carboxylic Acid (-COOH) | Trifluoroethanol (-CH2CF3) | Increased lipophilicity, improved metabolic stability |

| Hydrogen (-H) | Fluorine (-F) | Blocks metabolism, can form halogen bonds |

| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Modulates pKa, can act as H-bond donor |

| Thiol (-SH) | Difluoromethyl (-CF2H) | Improved metabolic stability |

| Methyl (-CH3) | Trifluoromethyl (-CF3) | Increased metabolic stability, alters electronics |

The rational design of this compound analogs, guided by computational studies and a deep understanding of bioisosteric principles, holds significant promise for the development of novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic properties.

Advanced Characterization and Analytical Methodologies for 5 4 Fluorophenyl Nicotinic Acid Research

Spectroscopic Techniques for Structural Confirmation and Analysis

Spectroscopy is a cornerstone in the characterization of molecular structures. By probing the interaction of electromagnetic radiation with the molecule, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer invaluable insights into the connectivity of atoms, the nature of chemical bonds, and the elemental composition of 5-(4-Fluorophenyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (including F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and for probing the environment of specific nuclei, such as fluorine.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) and fluorophenyl rings. The chemical shifts and coupling patterns of these protons provide information about their electronic environment and spatial relationships with neighboring protons. For the nicotinic acid moiety, characteristic signals for the protons at positions 2, 4, and 6 of the pyridine ring would be observed, typically in the downfield region due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. The protons on the 4-fluorophenyl ring would appear as a set of multiplets, with their chemical shifts influenced by the fluorine substituent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, distinct signals would be expected for each of the 12 carbon atoms. The chemical shifts of the carbons in the pyridine ring and the fluorophenyl ring, as well as the carboxylic acid carbon, would provide key structural information. The carbon atoms directly bonded to the fluorine atom would exhibit splitting in the ¹³C NMR spectrum due to carbon-fluorine coupling, providing further confirmation of the structure.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it gives rise to strong and sharp signals. wikipedia.org For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to a phenyl ring. The coupling of the fluorine atom to adjacent protons can also be observed, providing additional structural detail. The typical chemical shift range for organofluorine compounds is broad, allowing for clear distinction of fluorine environments. wikipedia.org

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | 7.0 - 9.5 | Signals for pyridine and fluorophenyl protons, with characteristic splitting patterns. |

| ¹³C | 110 - 170 | Distinct signals for all 12 carbons, with C-F coupling visible for carbons near the fluorine atom. |

| ¹⁹F | -100 to -120 | A single, sharp signal characteristic of a fluoroaryl group. |

Note: The expected chemical shift ranges are approximate and can be influenced by the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid would be anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give a strong absorption band around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration would likely be observed as a strong band in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching vibrations of the aromatic rings in this compound would be expected to give strong signals in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Description |

| O-H stretch | 2500-3300 (broad) | Weak | Carboxylic acid |

| C-H stretch (aromatic) | 3000-3100 | Strong | Pyridine and Phenyl rings |

| C=O stretch | 1680-1720 (strong) | Medium | Carboxylic acid |

| C=C/C=N stretch | 1400-1600 | Strong | Aromatic rings |

| C-F stretch | 1000-1250 (strong) | Weak | Fluorophenyl group |

Note: The expected frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₁₂H₈FNO₂, the expected exact mass can be calculated. HRMS analysis would provide an experimental mass measurement with high accuracy, typically to within a few parts per million (ppm), which serves to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing how the molecule breaks apart under ionization.

| Parameter | Value |

| Molecular Formula | C₁₂H₈FNO₂ |

| Exact Mass | 217.0539 |

X-ray Crystallographic Analysis for Three-Dimensional Structure Elucidation

While spectroscopic methods provide information about the connectivity of atoms, X-ray crystallography offers a definitive determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom, including bond lengths, bond angles, and torsional angles. This technique would also reveal the crystal packing and any intermolecular interactions, such as hydrogen bonding, that are present in the solid state.

A successful crystallographic analysis would yield a detailed structural model and a set of crystallographic data, typically including:

| Crystallographic Parameter | Description |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z | The number of molecules in the unit cell. |

Note: As of the latest available data, a specific crystal structure for this compound has not been publicly deposited in crystallographic databases. The table represents the type of data that would be obtained from such an analysis.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. The purity of a sample of this compound can be determined by the presence of a single major peak in the chromatogram. The retention time of this peak, under specific chromatographic conditions, is a characteristic property of the compound.

A typical HPLC method for the analysis of this compound might involve the following parameters:

| HPLC Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an acidic modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). biophysics.org |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm). |

| Injection Volume | 10-20 µL |

By developing and validating such an HPLC method, researchers can reliably assess the purity of synthesized batches of this compound and isolate the pure compound for further studies.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While direct GC analysis of carboxylic acids like this compound can be challenging due to their polarity and potential for thermal degradation, derivatization is a common strategy to enhance volatility and improve chromatographic performance.

Derivatization: Esterification is a frequently employed derivatization technique for carboxylic acids prior to GC analysis. Converting the carboxylic acid group to its corresponding methyl or ethyl ester, for instance, significantly increases the compound's volatility, making it amenable to GC separation.

Column Selection and Detection: A (5%-phenyl)-methylpolysiloxane capillary column is often suitable for the separation of such derivatives. mdpi.com When coupled with a mass spectrometer (GC-MS), this method provides high sensitivity and selectivity, allowing for both quantification and structural confirmation of the analyte. semanticscholar.org The mass spectrometer can be operated in selected ion monitoring (SIM) mode to further enhance sensitivity for trace-level analysis. mdpi.comsemanticscholar.org

A typical GC-MS method for a derivatized analogue of this compound might involve the following parameters:

| Parameter | Value |

| Column | (5%-phenyl)-methylpolysiloxane (e.g., HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 90°C, ramped to 280°C |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Development of Quantitative Analytical Methods for Biological and Environmental Matrices

The quantification of this compound in complex biological (e.g., plasma, urine) and environmental (e.g., water, soil) samples necessitates the development of highly sensitive and specific analytical methods. nih.govepa.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its excellent selectivity and sensitivity. creative-proteomics.com

Sample Preparation: A critical step in the analysis of biological and environmental matrices is sample preparation. This typically involves techniques to remove interfering substances and concentrate the analyte of interest. Common methods include:

Protein Precipitation: For biological fluids like plasma, acetonitrile or methanol (B129727) is often used to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): SPE provides a more efficient and selective cleanup and concentration of the analyte from complex samples.

LC-MS/MS Method Parameters: A validated LC-MS/MS method for the quantitative analysis of a related compound, nicotinic acid, in human plasma and urine has been established, demonstrating the feasibility of this approach. researchgate.netnih.gov Key parameters for such a method would include:

| Parameter | Description |

| Chromatographic Mode | Reversed-phase or HILIC depending on polarity |

| Mobile Phase | A gradient of acetonitrile and water with a modifier like formic acid |

| Mass Spectrometry | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

The use of an internal standard, a compound with similar chemical properties to the analyte, is crucial for accurate quantification to compensate for matrix effects and variations in sample processing.

Application as an Analytical Reference Standard in Research

This compound serves as an essential analytical reference standard in various research applications. chemimpex.comcalpaclab.com A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. sigmaaldrich.comsimsonpharma.comcpachem.comlgcstandards.commerckmillipore.com

Importance and Use:

Purity Assessment: It is used to confirm the identity and determine the purity of newly synthesized batches of this compound.

Method Validation: It is indispensable for the validation of analytical methods, including linearity, accuracy, precision, and specificity.

Quantitative Analysis: It is used to prepare calibration curves for the accurate quantification of the compound in unknown samples. aoac.org

The quality and purity of the reference standard are paramount for obtaining reliable and reproducible analytical results. Reputable suppliers provide a certificate of analysis detailing the purity and characterization data.

Key Properties of this compound as a Reference Standard:

| Property | Value |

| Chemical Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.19 g/mol |

| CAS Number | 364064-17-5 |

| Purity | Typically ≥97% |

| Appearance | White to off-white solid |

Emerging Research Directions and Future Perspectives for 5 4 Fluorophenyl Nicotinic Acid

Design and Synthesis of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems represents a key strategy to enhance the therapeutic efficacy and minimize the side effects of bioactive molecules. For compounds like 5-(4-Fluorophenyl)nicotinic acid, this approach holds significant promise. Prodrug design involves modifying a drug into an inactive form that, after administration, converts into the active parent drug through enzymatic or chemical processes. ijpcbs.comscite.ai This strategy can improve a drug's physicochemical properties, pharmacokinetic profile, and patient compliance by masking unpleasant tastes or reducing toxicity. ijpcbs.comfiveable.me

Strategies relevant to nicotinic acid analogues that could be applied to this compound include:

Improving Pharmacokinetics: The structural similarity of this compound to niacin suggests that it could be a candidate for developing agonists with improved pharmacokinetic parameters and reduced side effects. chemimpex.com

Targeted Release: Research into niacin and ketoprofen (B1673614) has demonstrated the potential of conjugating them to bile acids to target the apical sodium-dependent bile acid transporter (ASBT). nih.gov This approach facilitates absorption in the terminal ileum and allows for a prolonged release profile, a strategy that could be explored for derivatives of this compound. nih.gov

Overcoming the Blood-Brain Barrier: For neurological applications, targeted delivery systems are crucial. One innovative approach uses the nicotinic acetylcholine (B1216132) receptor (nAChR) for transport across the blood-brain barrier. nih.gov For instance, nanoparticles conjugated with ligands like the rabies virus-derived peptide (RDP) can specifically target neural cells via the nAChR, offering a non-invasive method to deliver therapeutics to the brain. nih.gov Given that this compound is investigated for its role in neurological disorders, such nAChR-mediated delivery systems could be a significant future direction. chemimpex.comnih.gov

Table 1: Potential Prodrug and Delivery Strategies

| Strategy | Rationale | Potential Application for this compound |

| Ester/Amide Prodrugs | To improve lipophilicity and membrane permeability. ijpcbs.comfiveable.me | Modification of the carboxylic acid group to enhance oral absorption or control release kinetics. |

| Bile Acid Conjugation | To target ASBT for enterohepatic recirculation and sustained release. nih.gov | Development of derivatives for prolonged therapeutic action, particularly for chronic conditions. |

| nAChR-Targeted Nanoparticles | To facilitate transport across the blood-brain barrier for neurological targets. nih.gov | Delivery of the compound to the central nervous system for treating neurological disorders. chemimpex.com |

Development of Conjugates and Nanomaterial Formulations

The conjugation of small molecules to larger entities or their encapsulation within nanomaterials offers a powerful method for enhancing therapeutic performance. These advanced formulations can improve drug solubility, stability, and targeting specificity.

Research in related areas provides a blueprint for potential applications with this compound:

Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a widely studied platform for drug delivery. nih.gov For example, 5-fluorouracil (B62378) (5-FU) has been loaded into PLGA nanoparticles and surface-conjugated with folate-linked peptides to target cancer cells. This approach enhances drug delivery to specific sites and could be adapted for this compound to target specific tissues or cells.

Inorganic Nanohybrids: Layered double hydroxides (LDHs) have been used to create pH-responsive nanohybrids for the controlled release of nicotinic acid. blogspot.com Coating these LDH-drug complexes with polymers like Eudragit® can prevent premature drug release in the stomach's acidic environment and ensure delivery to the neutral pH of the intestines. This strategy could be applied to this compound to create oral formulations with controlled release profiles.

Metallic Nanoparticles: Gold nanoparticles are recognized for their affinity for neuronal cells and are being explored as carriers for treating cognitive impairments. nih.gov Their surface can be functionalized to carry drug molecules, offering another potential route for brain-targeted delivery of this compound derivatives.

Radiosynthesis for Positron Emission Tomography (PET) Imaging Applications

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The development of novel radiotracers is essential for imaging specific biological targets. The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is highly desirable due to its optimal half-life (109.7 min) and low positron energy, which allows for high-resolution imaging. mdpi.com

The structure of this compound makes it and its analogues prime candidates for developing ¹⁸F-labeled PET tracers, particularly for imaging nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net

Prosthetic Group Labeling: A common strategy involves the radiosynthesis of an ¹⁸F-labeled "prosthetic group" that can then be attached to a larger biomolecule. Research has shown that 6-[¹⁸F]fluoronicotinic acid derivatives can be synthesized and activated as esters (e.g., tetrafluorophenyl esters) for efficient, one-step labeling of peptides and other biomolecules. nih.gov This method has been successfully used to create PET agents for imaging targets like the αvβ3 integrin and fatty acid binding protein 3 (FABP3). nih.gov

Direct Radiolabeling: The development of ¹⁸F-labeled antagonists for imaging specific nAChR subtypes, such as the α7-nAChR, highlights the potential in this area. nih.gov Tracers like [¹⁸F]ASEM have shown promise for quantifying these receptors in the human brain, which is relevant for studying CNS disorders. nih.gov The synthesis of various fluorinated pyridine (B92270) carboxylic acids has been explored, indicating a broad interest in this class of compounds for potential imaging applications. researchgate.netresearchgate.net

Table 2: Key ¹⁸F-Labeled Nicotinic Acid Derivatives for PET

| Compound/Prosthetic Group | Application | Key Finding |

| 6-[¹⁸F]Fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) | Prosthetic group for labeling biomolecules | Enables direct, one-step labeling in 60-70% yield. nih.gov |

| 6-[¹⁸F]Fluoronicotinic acid 4-nitrophenyl ester | Prosthetic group for peptide labeling | Successfully used to radiolabel the ACooP peptide for imaging FABP3. nih.gov |

| (+/-)-exo-2-(2-[¹⁸F]fluoro-5-pyridyl)-7-azabicyclo[2.2.1]heptane ([¹⁸F]FPH) | Imaging nAChRs | Shows high uptake in brain regions with high densities of nAChRs. nih.gov |

| [¹⁸F]ASEM | Imaging α7-nAChRs | Demonstrates high specific binding (80-90%) and suitability for quantifying receptors. nih.gov |

Exploration in Advanced Materials Science: Organic Semiconductors and Optoelectronic Materials

The unique electronic properties of this compound have positioned it as a compound of interest in materials science. chemimpex.com Specifically, its potential application in organic semiconductors is an active area of research. Organic semiconductors are the foundation of "plastic electronics," enabling the creation of devices like flexible displays, organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.net

The incorporation of fluorine into organic molecules is a well-established strategy for tuning their electronic properties. researchgate.netsemi.org Fluorine is highly electronegative and its inclusion can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net This modification can convert a material that typically transports positive charges (p-type) into one that transports negative charges (n-type), a critical capability for designing complex electronic devices. researchgate.net Fluorinated compounds are essential in modern semiconductor manufacturing, particularly in processes like photolithography, due to their unique properties for which no alternatives currently exist. semi.org The synthesis of various fluorinated aromatic carboxylic acids is being explored to create new building blocks for highly functional materials. hokudai.ac.jp

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Fluorinated Compounds

The discovery and development of new drugs is a lengthy and expensive process. harvard.edu Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating the identification and optimization of new drug candidates. researchgate.nettudublin.ie These computational tools can analyze vast datasets to establish connections between a molecule's structure and its biological activity, a field known as quantitative structure-activity relationship (QSAR) modeling. tudublin.ienih.gov

For fluorinated compounds like this compound, AI and ML offer several advantages:

Predicting Properties: ML models can predict the therapeutic effects, toxicity, and pharmacokinetic profiles of novel compounds before they are synthesized, saving significant time and resources. harvard.edu This is particularly valuable for fluorinated compounds, as the effect of fluorine substitution can be complex and context-dependent. nih.gov

De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties from scratch. harvard.edu

Accelerating Discovery: By screening billions of virtual molecules and identifying the most promising candidates, AI can dramatically narrow the search space for medicinal chemists. harvard.edu ML algorithms can also predict the synthetic accessibility of a designed molecule, ensuring that the proposed compounds can be practically created in the lab. acs.org Recent work has demonstrated that ML can successfully predict the fluorination power of different reagents, a task that is otherwise resource-intensive. rsc.org

The integration of AI is becoming standard practice, moving from a niche technology to an indispensable tool in the quest for safer, more effective pharmaceuticals. researchgate.netacs.org

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(4-Fluorophenyl)nicotinic acid in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-compliant respirators (e.g., P95 or OV/AG/P99 filters for high exposure) and full protective clothing to minimize inhalation or dermal contact. Avoid environmental release into drainage systems due to undefined decomposition products. Regularly monitor workplace concentrations using gas chromatography or mass spectrometry for compliance .

Q. What is the molecular structure and key physicochemical properties of this compound?

- Methodological Answer : The compound has the molecular formula C₁₂H₈FNO₂ (MW: 217.20 g/mol), featuring a fluorophenyl group attached to a pyridine-3-carboxylic acid backbone. Key properties like melting point, solubility, and logP remain uncharacterized; researchers should prioritize experimental determination via differential scanning calorimetry (DSC) and HPLC-based solubility assays .

Q. What synthetic routes are available for this compound?

- Methodological Answer : While direct synthesis data are limited, analogous fluorophenyl compounds (e.g., ) suggest coupling reactions (e.g., Suzuki-Miyaura for aryl-fluorophenyl bonds) or condensation of fluorophenyl precursors with nicotinic acid derivatives. Validate purity using NMR (¹H/¹³C) and LC-MS post-synthesis .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Employ tandem analytical techniques:

- NMR spectroscopy to confirm aromatic proton environments and fluorine coupling patterns.

- HPLC-MS for purity assessment and molecular ion ([M+H]⁺) validation.

- FT-IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-F bonds .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Use ANOVA to identify significant interactions (e.g., X₁×X₂) and optimize yield. For example, higher temperatures may reduce reaction time but increase side products, requiring trade-off analysis .

Q. How can computational tools predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess stability.

- Cheminformatics Software : Use tools like Schrödinger or Gaussian to model degradation pathways under thermal stress .

Q. How to resolve contradictions in experimental data on the compound’s biological activity?

- Methodological Answer :

- Cross-Validation : Replicate assays (e.g., enzyme inhibition) across independent labs.

- Meta-Analysis : Aggregate data using statistical tools (e.g., R or Python) to identify outliers or confounding variables.

- Theoretical Alignment : Reconcile results with mechanistic hypotheses (e.g., fluorophenyl’s electron-withdrawing effects on binding affinity) .

Q. How to evaluate the environmental impact of this compound with limited ecotoxicological data?

- Methodological Answer :

- QSAR Modeling : Predict toxicity using Quantitative Structure-Activity Relationships (e.g., ECOSAR).

- Microcosm Studies : Test biodegradation in soil/water systems with LC-MS monitoring.

- Read-Across Analysis : Compare with structurally similar compounds (e.g., ) to infer ecotoxicity .

Q. How to design experiments integrating ontological considerations for studying this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。